N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole-based acetamide derivative characterized by dual benzyl substituents: one at the N-position of the pyrimidoindole core and another at the acetamide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to inhibitors of enzymes like immunoproteasomes and kinases .
Properties
IUPAC Name |
N-benzyl-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c31-23(27-15-19-9-3-1-4-10-19)17-30-22-14-8-7-13-21(22)24-25(30)26(32)29(18-28-24)16-20-11-5-2-6-12-20/h1-14,18H,15-17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZFRGYPLVSPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized via a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines. This might suggest a potential interaction with these components in its mode of action.
Pharmacokinetics
Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 408.526, which could potentially influence its absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As this compound is provided to early discovery researchers, it is likely that these effects are being investigated.
Biological Activity
N-benzyl-2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure and Properties
The compound features a unique fused ring system combining elements of pyrimidine and indole, which contributes to its biological activity. Its molecular formula is , with a molecular weight of 436.5 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways critical for cell proliferation and survival.
- Gene Expression Alteration : The compound may affect the expression of genes associated with disease processes, particularly in cancer and viral infections.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity with IC50 values around 30 μM .
Anticancer Potential
Studies have demonstrated that the compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating pathways related to cell survival and death. For example, similar pyrimidine derivatives have been noted for their ability to inhibit tumor growth in vitro and in vivo models .
Case Studies
- Study on Antiviral Efficacy : A study published in MDPI reported that certain derivatives of pyrimidine compounds significantly inhibited HCV replication in cell cultures, suggesting that this compound could be further explored for its antiviral potential .
- Anticancer Research : In a comparative study involving various indole derivatives, N-benzyl compounds were found to exhibit lower IC50 values against cancer cell lines compared to standard chemotherapeutics, indicating enhanced potency .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding : N-Benzyl acetamides with halogen substituents (e.g., ) form N–H⋯O hydrogen bonds, influencing crystallization. The target compound’s carbonyl group may similarly contribute to stable crystal packing .
Key Research Findings
Substituent Impact on Binding : Benzyl groups in β1i inhibitors (e.g., compound 1 in ) enhance binding stability via hydrophobic interactions. The target compound’s dual benzyl substituents may synergistically improve affinity for similar targets.
Core Heterocycle Influence : Pyrimidoindole-based compounds (e.g., ) exhibit rigid scaffolds conducive to target engagement, whereas phthalimide-quinazoline hybrids () prioritize antioxidant activity through diverse mechanisms.
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for related pyrimidoindole acetamides, involving coupling of benzylamine derivatives with activated pyrimidoindole intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
